Iopamidol Impurity E is a compound identified during the synthesis and purification of Iopamidol, a non-ionic X-ray contrast agent. While not inherently part of the final Iopamidol product, understanding its formation and properties are crucial for quality control and potential optimization of the synthesis process [, ]. Research on Iopamidol Impurity E primarily focuses on its separation from Iopamidol and its identification to ensure the purity and safety of Iopamidol as a contrast agent [, ].
Iopamidol Impurity E, identified by the Chemical Abstracts Service number 60166-92-9, is a notable impurity associated with the synthesis of iopamidol, a nonionic contrast agent widely used in medical imaging. Iopamidol is primarily utilized in computed tomography and other radiographic procedures due to its ability to enhance the visibility of internal structures. The presence of impurities like Iopamidol Impurity E can affect the safety and efficacy of pharmaceutical preparations, making its study essential for regulatory compliance and quality assurance.
Iopamidol itself is synthesized from 5-amino-2,4,6-triiodoisophthalic acid derivatives through various chemical reactions. Iopamidol Impurity E is formed during these synthetic processes and requires careful monitoring due to potential mutagenicity and other toxicological concerns associated with impurities in pharmaceutical products .
Iopamidol Impurity E falls under the category of organic compounds, specifically as an impurity in pharmaceutical chemistry. Its classification is critical for understanding its behavior in biological systems and its regulatory status.
The synthesis of Iopamidol Impurity E typically involves complex multi-step chemical reactions. The primary method includes the deacylation of acylated intermediates derived from 5-amino-2,4,6-triiodoisophthalic acid . The following steps outline the synthesis process:
The purification process often employs high-performance liquid chromatography (HPLC) to separate Iopamidol Impurity E from other by-products and impurities resulting from the synthesis. This ensures that the final product meets stringent pharmacological standards.
Iopamidol Impurity E shares structural similarities with iopamidol but contains variations that classify it as an impurity. Its molecular formula is not explicitly detailed in the available sources, but it is derived from the core structure of iopamidol, which includes multiple iodine atoms and hydroxyl groups.
The structural analysis can be supported by techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to elucidate its exact configuration and confirm its identity during synthesis .
Iopamidol Impurity E can participate in various chemical reactions typical of organic compounds containing amide and ester functionalities. Key reactions include:
The reaction conditions (e.g., temperature, solvent choice) are crucial for minimizing the formation of unwanted impurities during synthesis .
The mechanism by which Iopamidol Impurity E affects biological systems primarily relates to its chemical structure and reactivity. As an impurity, it may influence the pharmacokinetics and pharmacodynamics of iopamidol when administered as a contrast agent.
Studies assessing mutagenicity indicate that certain impurities can exhibit genotoxic properties; hence understanding their mechanisms is vital for ensuring patient safety .
Chemical properties include stability under various pH conditions and potential reactivity with nucleophiles or electrophiles due to its functional groups. Detailed analyses often employ spectroscopic techniques to characterize these properties.
Iopamidol Impurity E is primarily studied within pharmaceutical development contexts, particularly concerning:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3